molecular formula C8H14Cl2N4O B1449810 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride CAS No. 2108656-06-8

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride

Cat. No.: B1449810
CAS No.: 2108656-06-8
M. Wt: 253.13 g/mol
InChI Key: ZOXYWXQBHZHFJV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c9-8-11-6(4-7(13)12-8)5-2-1-3-10-5;;/h4-5,10H,1-3H2,(H3,9,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYWXQBHZHFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=O)NC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:

    Ring Closure: Formation of the pyrimidine ring through cyclization reactions.

    Aromatization: Conversion of the intermediate compounds into aromatic pyrimidines.

    S-Methylation: Introduction of methyl groups to enhance the stability and reactivity of the compound.

    Oxidation: Conversion of intermediates to more reactive forms.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of solvent-free conditions and eco-friendly approaches is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the compound to its corresponding amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators like prostaglandins and leukotrienes . This inhibition can result in anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2108656-06-8
  • Molecular Formula : C₈H₁₄Cl₂N₄O
  • Molecular Weight : 253.13 g/mol
  • Purity : ≥95% (as per technical specifications) .

Structural Features: This compound is a pyrimidine derivative with a pyrrolidin-2-yl substituent at position 6 and an amino group at position 2. The dihydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride 2108656-06-8 -NH₂ (C2), pyrrolidin-2-yl (C6) C₈H₁₄Cl₂N₄O 253.13 Enhanced solubility via dihydrochloride; pyrrolidine may influence hydrogen bonding .
6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride 1390654-76-8 -NH₂ (C6), -(CH₂)₂NH₂ (C2) C₆H₁₂Cl₂N₄O Not specified Aminoethyl group increases hydrophilicity; potential for intermolecular H-bonding .
2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride 2155856-30-5 -NHCH₃ (C2), -(CH₂)₂NH₂ (C6) C₇H₁₄Cl₂N₄O Not specified Methylamino group may reduce polarity compared to aminoethyl derivatives .
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride 2126179-06-2 -N(CH₃)₂ (C2), pyrrolidin-3-yl (C6) C₁₀H₁₈Cl₂N₄O Not specified Dimethylamino group increases lipophilicity; pyrrolidin-3-yl vs. pyrrolidin-2-yl alters stereoelectronic effects .
Key Findings:

Substituent Position and Hydrogen Bonding: The pyrrolidin-2-yl group in the target compound (vs. pyrrolidin-3-yl in CAS 2126179-06-2) creates distinct hydrogen-bonding patterns, influencing crystal packing and solubility . Aminoethyl substituents (e.g., CAS 1390654-76-8) enhance hydrophilicity but may increase hygroscopicity compared to alkylamino groups .

Dihydrochloride salts universally improve aqueous solubility across all compounds, a critical factor for in vivo applications .

Steric and Electronic Effects: The pyrrolidine ring’s position (2-yl vs. 3-yl) alters steric hindrance and electronic distribution, affecting interactions with biological targets .

Biological Activity

Overview

2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C10H16N4O, with a molecular weight of approximately 232.263 g/mol. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

The biological activity of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This inhibition results in reduced inflammation and pain, making the compound a candidate for treating various inflammatory conditions.

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : By inhibiting COX and LOX enzymes, it reduces the production of inflammatory mediators, which can alleviate symptoms associated with inflammatory diseases.
  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further studies in infection control and treatment .
  • Antitumor Potential : Preliminary studies suggest that it may also have antitumor effects, particularly against certain cancer cell lines, although more research is needed to establish its efficacy and mechanism in oncology .

Case Studies

  • Inflammation Models : In animal models of inflammation, administration of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride significantly reduced markers of inflammation compared to control groups. The compound was administered at varying doses, demonstrating a dose-dependent response in reducing inflammatory cytokines.
  • Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness, revealing promising results that warrant further exploration in clinical settings.
  • Antitumor Activity : A study examined the effects of this compound on human breast cancer cell lines, noting that it inhibited cell proliferation significantly at specific concentrations. The IC50 value was reported at around 18 µM, indicating moderate efficacy compared to established chemotherapeutic agents .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionObserved EffectsReference
Anti-inflammatoryCOX/LOX inhibitionReduced inflammation markers
AntimicrobialDisruption of bacterial cell wall synthesisInhibition of bacterial growth
AntitumorInduction of apoptosisDecreased viability in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.